molecular formula C16H18ClN3O4S B7875820 5-[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylbenzenesulfonyl chloride

5-[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylbenzenesulfonyl chloride

Cat. No.: B7875820
M. Wt: 383.9 g/mol
InChI Key: CPJFJYVJSOKBCT-UHFFFAOYSA-N
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Description

5-[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylbenzenesulfonyl chloride is a complex organic compound. It has garnered interest for its diverse reactivity and potential applications across various scientific domains. This compound is notable for its unique structure, which imparts specific chemical properties that can be exploited in synthetic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylbenzenesulfonyl chloride typically involves multi-step procedures starting from commercially available precursors. The general synthetic route includes the following steps:

  • Formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids.

  • Introduction of the azepan-1-ylcarbonyl group via acylation reactions.

  • Incorporation of the 2-methylbenzenesulfonyl chloride moiety through sulfonylation reactions using appropriate sulfonyl chloride reagents.

Industrial Production Methods

While the laboratory-scale synthesis is well-documented, scaling up to industrial production necessitates optimization of reaction conditions to enhance yield and purity. This involves:

  • Careful selection of catalysts to accelerate reaction rates.

  • Optimization of solvent systems to facilitate the reactions.

  • Implementation of purification techniques such as crystallization or chromatography to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylbenzenesulfonyl chloride is known to participate in several types of reactions:

  • Substitution reactions: The sulfonyl chloride group is highly reactive and can be replaced by nucleophiles such as amines or alcohols.

  • Reduction reactions: The oxadiazole ring can undergo reduction under specific conditions to yield corresponding amines.

  • Oxidation reactions: Various oxidative agents can modify the azepan-1-ylcarbonyl group to introduce new functional groups.

Common Reagents and Conditions

  • Substitution: Common nucleophiles (e.g., ammonia, primary or secondary amines) react under mild conditions.

  • Reduction: Hydrogenation using catalysts like palladium on carbon under hydrogen atmosphere.

  • Oxidation: Use of reagents like potassium permanganate or peracids for selective oxidation.

Major Products

  • Substitution reactions yield sulfonamide derivatives.

  • Reduction products include amines with modified oxadiazole rings.

  • Oxidation typically leads to ketones or carboxylic acids.

Scientific Research Applications

Chemistry

In synthetic chemistry, 5-[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylbenzenesulfonyl chloride serves as a building block for constructing complex molecular architectures. It is used in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.

Biology

The compound’s structural elements are investigated for their biological activity. Derivatives have shown promise as enzyme inhibitors, which can be applied in drug discovery and development for diseases such as cancer and bacterial infections.

Medicine

Due to its potential as a pharmacophore, this compound is studied for its therapeutic properties. Research includes its use as a starting material for drug candidates targeting specific proteins and enzymes.

Industry

In the industrial sector, it is explored for use in the development of novel materials with specific chemical and physical properties. These materials can be applied in fields ranging from polymer science to electronic materials.

Mechanism of Action

Mechanism

The activity of 5-[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylbenzenesulfonyl chloride in biological systems is primarily through its interaction with enzyme active sites. The azepan-1-ylcarbonyl group often mimics natural substrates, allowing the compound to bind and inhibit enzyme function.

Molecular Targets and Pathways

Specific pathways include inhibition of enzymes like proteases and kinases, which play crucial roles in cell signaling and metabolism. By binding to these enzymes, the compound can modulate their activity, leading to altered cellular functions and potentially therapeutic effects.

Comparison with Similar Compounds

5-[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylbenzenesulfonyl chloride can be compared with structurally similar compounds such as:

  • 5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazole derivatives.

  • Sulfonyl chloride compounds with varying aromatic rings.

  • Oxadiazole-based pharmacophores with different substituents.

Uniqueness

What sets this compound apart is its specific combination of an azepan-1-ylcarbonyl group and the oxadiazole ring, coupled with a benzenesulfonyl chloride moiety. This unique structure confers a distinct reactivity profile, making it a versatile tool in both synthetic and medicinal chemistry.

List of Similar Compounds

  • 5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazole.

  • 2-Methylbenzenesulfonyl chloride.

  • Azepane derivatives with various functional groups.

Properties

IUPAC Name

5-[5-(azepane-1-carbonyl)-1,2,4-oxadiazol-3-yl]-2-methylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S/c1-11-6-7-12(10-13(11)25(17,22)23)14-18-15(24-19-14)16(21)20-8-4-2-3-5-9-20/h6-7,10H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJFJYVJSOKBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)N3CCCCCC3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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